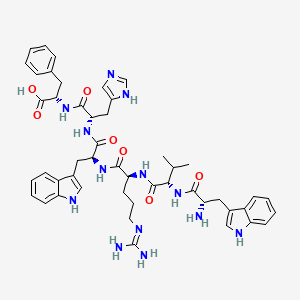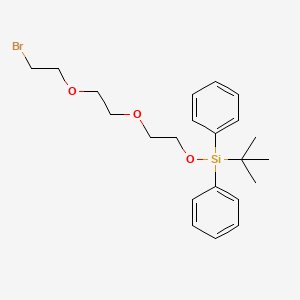
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane: is a complex organosilicon compound It features a bromine atom, two methyl groups, two phenyl groups, and a trioxa-siladodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the silicon atom and the organic groups attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes and siloxanes.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the silicon-oxygen backbone play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another similar compound with different substituents, affecting its chemical properties and reactivity.
Uniqueness: The presence of the bromine atom in 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane makes it particularly unique, as it allows for specific substitution reactions that are not possible with its analogs .
Properties
CAS No. |
176703-18-7 |
|---|---|
Molecular Formula |
C22H31BrO3Si |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H31BrO3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13H,14-19H2,1-3H3 |
InChI Key |
WFKGYKMBGRIHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
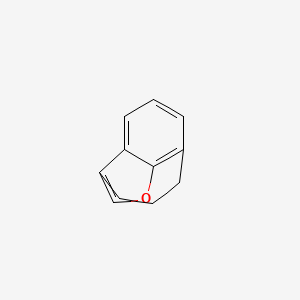
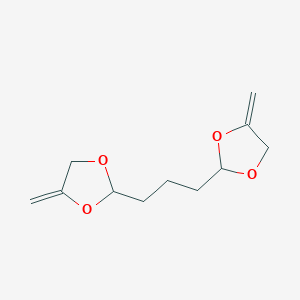
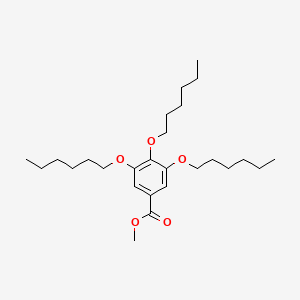
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
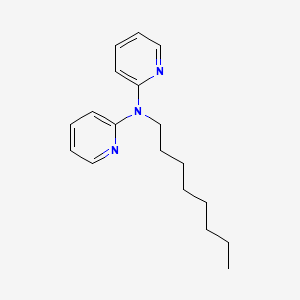
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
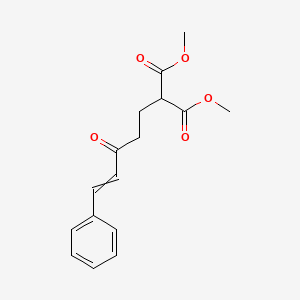
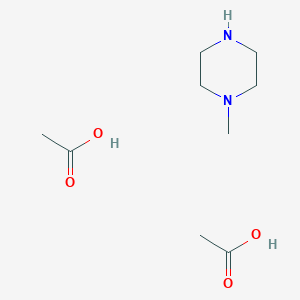
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
